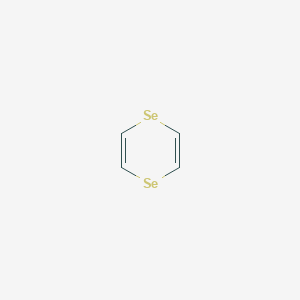
1,4-Diselenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diselenine is an organoselenium compound characterized by a six-membered ring containing two selenium atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Diselenine can be synthesized through several methods. One notable method involves the Diels–Alder reaction of a novel exocyclic 1,2-diselone with dimethyl acetylenedicarboxylate. This reaction produces a this compound derivative, which can be further transformed into various species .
Another method involves the reaction of [Fe3(CO)9(μ3-E)(μ3-E′)] (where E and E′ can be S, Se, or Te) with ethynylferrocene in the presence of TMNO·2H2O under microwave irradiation .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diselenine undergoes various chemical reactions, including:
Oxidation: The selenium atoms in this compound can be oxidized to form selenoxides or other selenium-containing species.
Reduction: Reduction reactions can convert this compound into selenides or other reduced forms.
Substitution: The selenium atoms can participate in substitution reactions, where they are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while reduction can produce selenides.
Wissenschaftliche Forschungsanwendungen
1,4-Diselenine has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organoselenium compounds.
Materials Science: Its unique properties make it useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: Organoselenium compounds, including this compound, are studied for their potential biological activities, such as antioxidant properties.
Catalysis: It can be used as a catalyst or catalyst precursor in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1,4-diselenine involves its ability to participate in redox reactions due to the presence of selenium atoms. These selenium atoms can undergo oxidation and reduction, making this compound a versatile compound in various chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dithiine: Similar to 1,4-diselenine but contains sulfur atoms instead of selenium.
1,4-Ditellurine: Contains tellurium atoms instead of selenium.
Benzo[b]selenopheno[3,2-d]-1,2,3-selenadiazole: Another selenium-containing compound with a different ring structure.
Uniqueness
This compound is unique due to the presence of selenium atoms, which impart distinct chemical properties compared to sulfur or tellurium analogs. These properties include different redox potentials and reactivity patterns, making this compound valuable in specific applications where other chalcogen-containing compounds may not be suitable.
Eigenschaften
CAS-Nummer |
290-83-5 |
|---|---|
Molekularformel |
C4H4Se2 |
Molekulargewicht |
210.02 g/mol |
IUPAC-Name |
1,4-diselenine |
InChI |
InChI=1S/C4H4Se2/c1-2-6-4-3-5-1/h1-4H |
InChI-Schlüssel |
XUEGRAQVUUSOQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[Se]C=C[Se]1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



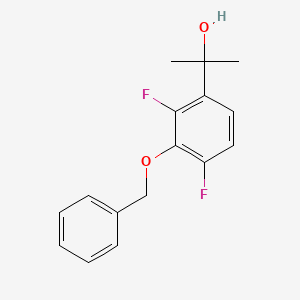

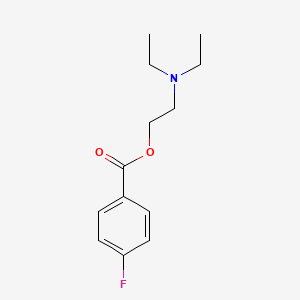
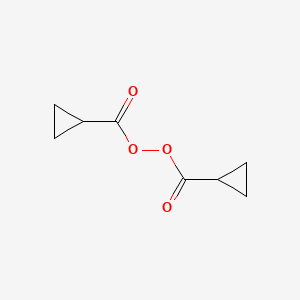
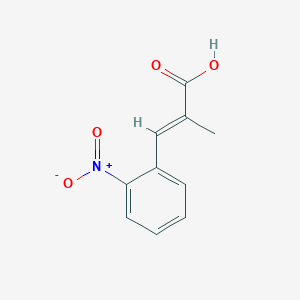
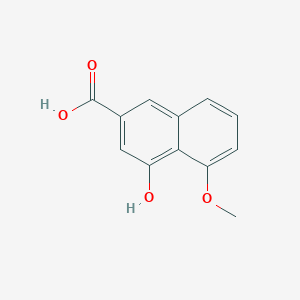
![N-[10,16-bis(4-naphthalen-2-ylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14758148.png)

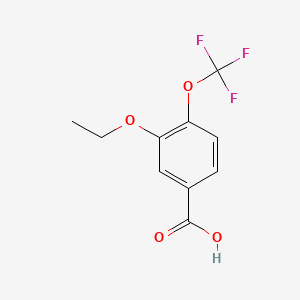
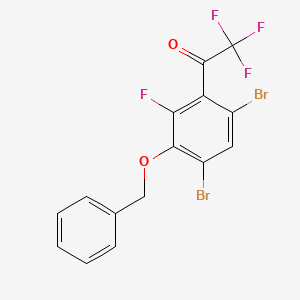
![3,6-Methanonaphtho[2,3-b]oxirene](/img/structure/B14758174.png)


